molecular formula C₈H₁₃D₃O₂ B1161734 Heptanoic Acid Methyl-d3 Ester

Heptanoic Acid Methyl-d3 Ester

Cat. No.: B1161734
M. Wt: 147.23
Attention: For research use only. Not for human or veterinary use.
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Description

Heptanoic Acid Methyl-d3 Ester is a deuterated methyl ester that serves as a critical analytical tool in advanced research. Its primary application is in mass spectrometry and gas chromatography, where it functions as a stable isotope-labeled internal standard for the accurate quantification of its non-deuterated counterpart, methyl heptanoate . The incorporation of deuterium atoms into the methyl group provides a distinct mass shift that enables precise tracking and measurement in complex mixtures, thereby improving the reliability of analytical data. This compound is particularly valuable in metabolic studies and pyrolysis research, such as the investigation of triglyceride materials, where methyl heptanoate is identified as a constituent product . The use of this labeled ester allows researchers to delve into reaction mechanisms and degradation pathways with high specificity. Furthermore, its properties as an ester make it relevant in methodologies involving transesterification and esterification, which are common in the synthesis and analysis of organic compounds .

Properties

Molecular Formula

C₈H₁₃D₃O₂

Molecular Weight

147.23

Synonyms

Enanthic Methyl-d3 Ester;  Methyl-d3 Enanthate;  Methyl-d3 Heptanoate;  Methyl-d3 Heptoate;  Methyl-d3 n-Heptanoate;  Methyl-d3 n-Heptylate;  Methyl-d3 Oenanthylate;  Radia 30159-d3

Origin of Product

United States

Synthetic Methodologies for Heptanoic Acid Methyl D3 Ester

Strategies for Site-Selective Deuterium (B1214612) Incorporation into Methyl Esters

Achieving site-selective deuteration is fundamental to creating specifically labeled compounds. For methyl esters, this involves introducing deuterium at a predetermined position without affecting other parts of the molecule. One of the most direct methods for synthesizing a methyl-d3 ester is not by deuterating the ester itself, but by using a deuterated building block during its formation. However, various strategies exist for general site-selective deuterium incorporation.

Hydrogen Isotope Exchange (HIE) is a common approach, where protons in the molecule are swapped for deuterons from a deuterium source like deuterium oxide (D₂O). researchgate.net The feasibility of this exchange depends on the acidity of the C-H bond. For esters, the α-protons (adjacent to the carbonyl group) can be exchanged under specific catalytic conditions. For instance, using pentafluorophenyl (Pfp) as an activating group on an ester can significantly increase the acidity of the α-hydrogen, allowing for highly regioselective H/D exchange using a simple catalyst like triethylamine (B128534) (Et₃N) and D₂O as the deuterium source. researchgate.net

Catalytic systems, including those based on palladium or Brønsted acids, can facilitate H/D exchange at specific sites. researchgate.netresearchgate.net Biocatalytic methods using enzymes also offer high specificity. Enzymes like α-oxo-amine synthases can be used to install deuterium atoms site-selectively at the α-carbon of amino esters, using D₂O as the source under mild conditions. nih.gov While these methods are powerful for α-deuteration, the most straightforward strategy for producing Heptanoic Acid Methyl-d3 Ester is to build the deuterated methyl group into the molecule from the start. researchgate.netnih.gov

Chemical Esterification Routes Utilizing Deuterated Methanol (B129727) Precursors

The most common and direct synthesis of this compound involves the esterification of heptanoic acid with methanol-d3 (B56482) (CD₃OH). This approach ensures that the deuterium label is located exclusively on the methyl group of the ester functionality.

The classic Fischer-Speier esterification is a widely used acid-catalyzed method for this transformation. In this reaction, heptanoic acid is reacted with an excess of methanol-d3 in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process where the carboxylic acid and the deuterated alcohol react to form the ester and water.

The general mechanism involves the protonation of the carbonyl oxygen of heptanoic acid by the catalyst, which activates the carbonyl carbon for nucleophilic attack by the oxygen atom of methanol-d3. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which then deprotonates to give the final product, this compound. Using deuterated methanol (CD₃OH) as the reagent directly incorporates the trideuteromethyl group. uni-due.deepo.org This method is advantageous due to the availability of the starting materials and the simplicity of the procedure.

Optimizing the yield of the acid-catalyzed esterification is crucial, especially when using expensive deuterated reagents. According to Le Chatelier's principle, the removal of water from the reaction mixture drives the equilibrium towards the formation of the ester, thereby increasing the yield. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

Other factors influencing the yield include reaction temperature, reaction time, and the molar ratio of reactants. An excess of the less expensive reagent (typically the alcohol, though in this case, the deuterated methanol is valuable) can also shift the equilibrium to favor the product. For large-scale synthesis, reaction parameters must be carefully controlled to ensure consistent product quality and high isotopic incorporation. researchgate.net Efficient purification, often by distillation or chromatography, is necessary to remove unreacted starting materials, the catalyst, and byproducts, resulting in a high-purity final product.

Enzymatic Synthesis and Biocatalytic Derivatization of Deuterated Fatty Acid Esters

Enzymatic synthesis offers a green and highly selective alternative to chemical methods. Lipases are versatile biocatalysts widely used for esterification reactions due to their stability in organic solvents and high substrate specificity. mdpi.comacs.org In principle, a lipase (B570770), such as Candida antarctica lipase B (CALB), could be used to catalyze the esterification of heptanoic acid with methanol-d3. mdpi.com

This biocatalytic approach has several advantages, including mild reaction conditions (often room temperature), which minimizes side reactions and potential degradation of substrates. nih.gov Furthermore, enzymatic reactions can exhibit high regioselectivity, which is particularly useful in complex molecules. acs.orgnih.gov The main challenge in enzymatic esterification is often the poor solubility of both the polar (acid) and non-polar (alcohol/ester) components in a single solvent that is also compatible with the enzyme. mdpi.com While specific research on the enzymatic synthesis of this compound is not prominent, the extensive use of lipases for producing various fatty acid esters suggests its feasibility. acs.orgmdpi.com

Analytical Techniques for Confirmation of Isotopic Purity and Labeling Pattern

After synthesis, it is essential to confirm the structural integrity of the molecule and verify its isotopic purity and the location of the deuterium label. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed for this purpose. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic purity. nih.govresearchgate.net For this compound, the molecular ion peak will be shifted by +3 m/z units compared to its non-deuterated counterpart due to the replacement of three protons (mass ~1.0078 Da) with three deuterons (mass ~2.0141 Da). By analyzing the isotopic distribution of the molecular ion cluster, the percentage of the d3-labeled species can be calculated relative to d0, d1, and d2 species, providing a precise measure of isotopic enrichment. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for confirming the site of deuteration.

¹H NMR: In the proton NMR spectrum of this compound, the characteristic singlet for the methyl ester protons (typically around 3.6 ppm) will be absent or significantly diminished, confirming successful deuteration at this position. google.com

²H NMR (Deuterium NMR): A deuterium NMR spectrum will show a signal in the region corresponding to the methyl ester group, directly confirming the presence and location of the deuterium atoms.

¹³C NMR: The carbon spectrum provides further confirmation. The carbon of the CD₃ group will appear as a multiplet due to coupling with deuterium, and its resonance will be shifted slightly upfield compared to a CH₃ group. Furthermore, deuterium substitution causes small isotopic shifts on neighboring carbon atoms, which can be observed with high-resolution instruments. researchgate.net

These techniques, when used together, provide a comprehensive characterization of the synthesized this compound, ensuring its identity, purity, and correct isotopic labeling.

Table 1: Analytical Techniques for Confirmation of this compound

Technique Purpose Expected Result
High-Resolution Mass Spectrometry (HRMS) Confirm molecular weight and determine isotopic purity. rsc.orgnih.gov A molecular ion peak shifted +3 m/z compared to the unlabeled standard. Relative abundances of isotopologue peaks indicate isotopic enrichment. researchgate.net
Proton Nuclear Magnetic Resonance (¹H NMR) Confirm the site of deuteration by observing the absence of protons. google.com Disappearance or significant reduction of the singlet peak for the O-CH₃ group (approx. 3.6 ppm).
Deuterium Nuclear Magnetic Resonance (²H NMR) Directly detect the presence and location of deuterium atoms. A signal appears in the methyl region of the spectrum, confirming the CD₃ group.

| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) | Confirm the deuterated carbon and observe isotopic effects on adjacent carbons. researchgate.net | The signal for the methyl carbon is split into a multiplet due to C-D coupling and shifted slightly upfield. |

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Heptanoic acid
Methyl heptanoate (B1214049)
Methanol-d3
Deuterium oxide
Sulfuric acid
Hydrochloric acid

Advanced Analytical Techniques for Heptanoic Acid Methyl D3 Ester Quantification and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologiesshimadzu.comnih.govstackexchange.comnih.gov

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds, including fatty acid methyl esters (FAMEs). restek.com For Heptanoic Acid Methyl-d3 Ester, GC-MS offers high chromatographic resolution and sensitive mass spectrometric detection, which are crucial for its accurate quantification and structural confirmation. nih.gov

Chromatographic Separation Principles for Deuterated Fatty Acid Methyl Estersshimadzu.comnih.govoup.comnih.gov

The separation of deuterated FAMEs by gas chromatography is governed by the principles of partitioning between a gaseous mobile phase and a liquid or solid stationary phase within the GC column. jackwestin.comkhanacademy.org The choice of the stationary phase is critical and is typically based on polarity. nih.gov

Isotope Effects in Chromatography: The substitution of hydrogen with deuterium (B1214612) can lead to subtle differences in the physicochemical properties of molecules, which may affect their chromatographic behavior. This phenomenon, known as the chromatographic isotope effect, can result in slight shifts in retention time between the deuterated and non-deuterated analogs. chromatographyonline.com For instance, deuterated compounds often exhibit a slightly earlier elution on nonpolar stationary phases (an inverse isotope effect), while the opposite may be observed on polar stationary phases (a normal isotope effect). nih.gov The magnitude of this effect is influenced by the number and position of the deuterium atoms. nih.gov

Stationary Phase Selection: Highly polar stationary phases, such as those containing cyanopropyl functional groups, are often employed for the separation of FAMEs, including their isomers. nih.govmdpi.com These phases can provide excellent resolution for positional and geometric isomers. nih.gov For general-purpose FAME analysis, wax-type (polyethylene glycol) stationary phases are also commonly used. restek.com The selection of an appropriate column is crucial to achieve baseline separation of this compound from other fatty acid methyl esters that may be present in the sample. shimadzu.com

The following table summarizes typical GC columns used for FAME analysis:

Stationary Phase TypePolarityTypical Application
Polydimethylsiloxane (e.g., HP-5MS)Non-polarGeneral purpose, separation by boiling point
Phenyl-substituted PolydimethylsiloxaneIntermediate polarityIncreased selectivity for aromatic compounds
Polyethylene Glycol (Wax-type, e.g., FAMEWAX)PolarSeparation of saturated and unsaturated FAMEs
Biscyanopropyl Polysiloxane (e.g., Rt-2560)Highly PolarSeparation of cis/trans isomers of FAMEs
Ionic Liquid (e.g., SLB-IL111)Extremely PolarHigh-resolution separation of geometric isomers

Mass Spectrometric Detection and Fragmentation Analysis for Isotopic Distinctionstackexchange.comnih.govspringernature.com

Mass spectrometry provides the high selectivity needed to differentiate this compound from its unlabeled counterpart and other co-eluting compounds. Electron ionization (EI) is a commonly used ionization technique in GC-MS for FAMEs. jeol.com

Mass Shift: The most direct method for isotopic distinction is the mass shift in the molecular ion and fragment ions. The presence of three deuterium atoms in the methyl ester group of this compound results in a 3 m/z increase compared to the unlabeled methyl heptanoate (B1214049). chromatographyonline.comnih.gov

Fragmentation Patterns: Under EI conditions, FAMEs undergo characteristic fragmentation. The fragmentation pattern of methyl heptanoate typically includes a prominent molecular ion peak (m/z 144) and key fragment ions. nih.gov For this compound, the molecular ion will be at m/z 147. A characteristic fragmentation of methyl esters is the McLafferty rearrangement, which for methyl heptanoate produces an ion at m/z 74. researchgate.net In the deuterated version, this fragment would shift to m/z 77, providing a clear diagnostic marker. nih.gov Other significant fragments result from cleavages along the alkyl chain. miamioh.edu

Below is a table illustrating the expected mass-to-charge ratios for key ions of unlabeled and d3-labeled methyl heptanoate:

IonUnlabeled Methyl Heptanoate (m/z)This compound (m/z)
Molecular Ion [M]+144147
McLafferty Rearrangement Ion7477
[M-31]+ (Loss of OCH3)113113
[M-34]+ (Loss of OCD3)N/A113

Kinetic Isotope Effect: Deuteration can also influence the rates of fragmentation reactions, a phenomenon known as the kinetic isotope effect. This can lead to changes in the relative intensities of certain fragment ions between the labeled and unlabeled compounds, further aiding in their differentiation. stackexchange.comnih.gov

Quantitative Analysis Using Isotope Dilution Mass Spectrometry (IDMS) Principlesnih.govdntb.gov.ua

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that utilizes isotopically labeled compounds as internal standards. nih.gov this compound is ideally suited to serve as an internal standard for the quantification of endogenous heptanoic acid.

The principle of IDMS involves adding a known amount of the isotopically labeled standard (this compound) to a sample containing the unlabeled analyte (heptanoic acid). sfrbm.orgresearchgate.net After extraction and derivatization (to form the methyl ester of the endogenous heptanoic acid), the sample is analyzed by GC-MS. The ratio of the signal intensity of the analyte to that of the internal standard is measured. This ratio is then used to calculate the concentration of the analyte in the original sample by comparing it to a calibration curve prepared with known amounts of the analyte and a constant amount of the internal standard.

The key advantages of using this compound in IDMS include:

Correction for Sample Loss: Since the labeled standard is chemically identical to the analyte, it experiences the same losses during sample preparation, extraction, and derivatization.

Compensation for Matrix Effects: The labeled standard co-elutes with the analyte and experiences similar ionization suppression or enhancement effects in the mass spectrometer. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologiesnih.govthermofisher.comsimsonpharma.com

While GC-MS is a powerful tool, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative and often complementary approach, particularly for complex biological matrices where extensive sample cleanup may be required. sfrbm.orgresearchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) System Optimization for Labeled Esters

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes to achieve higher resolution and faster analysis times compared to conventional HPLC. nih.gov For the analysis of this compound, reversed-phase chromatography is typically employed.

Column and Mobile Phase Selection: C8 or C18 reversed-phase columns are commonly used for the separation of fatty acids and their esters. nih.govnih.gov The mobile phase usually consists of a gradient of an organic solvent (like acetonitrile or methanol) and water, often with an additive such as formic acid to improve peak shape and ionization efficiency. nih.govmdpi.com

Isotope Effects in LC: Similar to GC, deuterium isotope effects can also be observed in LC, potentially causing a slight retention time shift between the deuterated and non-deuterated compounds. oup.comnih.gov This effect is generally small but needs to be considered during method development to ensure accurate integration of both analyte and internal standard peaks. oup.com

Development and Application of Multiple Reaction Monitoring (MRM) Assays

Tandem mass spectrometry (MS/MS), particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantification. nih.govspringernature.com This technique is performed on a triple quadrupole mass spectrometer. nih.gov

The development of an MRM assay for this compound involves the following steps:

Precursor Ion Selection: In the first quadrupole, the precursor ion (the molecular ion or a prominent adduct ion) of the analyte is selected. For this compound, this would typically be the protonated molecule [M+H]+ in positive ion mode or the deprotonated molecule [M-H]- in negative ion mode.

Fragmentation: The selected precursor ion is then fragmented in the second quadrupole (the collision cell) through collision-induced dissociation (CID). stackexchange.com

Product Ion Monitoring: In the third quadrupole, one or more specific product ions are selected and monitored. chromatographyonline.com

The specific precursor-to-product ion transition is a unique signature for the target compound, which significantly reduces background noise and enhances selectivity. nih.gov For this compound, a specific MRM transition would be monitored, and a corresponding, mass-shifted transition would be monitored for the unlabeled heptanoic acid methyl ester.

The table below shows hypothetical MRM transitions for quantitative analysis:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Heptanoic Acid Methyl Ester[M+H]+Fragment A
This compound[M+H]+ (+3 Da)Fragment A (+3 Da) or Fragment B

The development of robust MRM assays enables the highly sensitive and specific quantification of this compound in complex samples, making it an invaluable tool in modern analytical science. chromatographyonline.comthermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Distribution and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including isotopically labeled compounds like this compound. Specifically, Proton (¹H) and Deuterium (²H) NMR spectroscopy provide critical information regarding the precise location and extent of deuterium incorporation, confirming the isotopic purity and structural integrity of the molecule.

In the case of this compound, the deuterium atoms are located on the methyl group of the ester. A standard ¹H NMR spectrum of the non-deuterated methyl heptanoate would show a distinct singlet peak for the methyl ester protons at approximately 3.7 ppm aocs.org. For this compound, the intensity of this singlet in the ¹H NMR spectrum would be significantly diminished or absent, depending on the level of deuteration. This absence or reduction of signal at the characteristic chemical shift for the methyl ester protons provides strong evidence of successful deuterium labeling at that specific position.

Conversely, ²H NMR spectroscopy would show a signal at the chemical shift corresponding to the methyl ester group, directly confirming the presence and location of the deuterium atoms. The integration of this signal in ²H NMR can be used to quantify the level of deuterium incorporation. Furthermore, advanced NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can be employed to confirm the connectivity between the deuterated methyl group and the carbonyl carbon of the ester, providing unambiguous structural verification nih.gov. The combination of these NMR methods allows for a comprehensive characterization of the isotopic distribution and ensures the compound's suitability for its intended application.

Rigorous Method Validation in Deuterated Compound Analysis

The use of this compound as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry, necessitates a thorough method validation to ensure the reliability and accuracy of the results. The validation process establishes the performance characteristics of the analytical procedure and demonstrates its suitability for the intended purpose. Key parameters evaluated during method validation include linearity, precision, accuracy, and the limits of detection and quantification. The use of a deuterated internal standard is often recommended by regulatory agencies to ensure reliable bioanalytical results nih.gov.

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the quantification of an analyte using this compound as an internal standard, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against a series of known analyte concentrations. The linearity is typically evaluated by the correlation coefficient (R²) of the calibration curve, with a value of >0.99 being desirable.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). For deuterated compound analysis, precision is assessed at different concentration levels (e.g., low, medium, and high quality control samples) and on different days (inter-day precision) and within the same day (intra-day precision). The use of a deuterated internal standard can significantly improve the precision of a method by compensating for variations in sample preparation and instrument response texilajournal.comscispace.com.

Accuracy is the closeness of the mean of a set of results to the true or accepted reference value. It is determined by analyzing samples with known concentrations and comparing the measured concentration to the true concentration. The use of a stable isotope-labeled internal standard like this compound generally leads to high accuracy, as it can correct for matrix effects and other sources of systematic error texilajournal.comclearsynth.com.

Table 1: Representative Method Validation Data for a Deuterated Internal Standard

Validation ParameterAcceptance CriteriaExample Performance Data
Linearity (R²) ≥ 0.990.9997
Intra-day Precision (%RSD) < 15%2.5% - 8.9%
Inter-day Precision (%RSD) < 15%3.1% - 10.2%
Accuracy (% Recovery) 85% - 115%92.7% - 108.4%

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are crucial for methods intended to measure trace levels of a substance. The determination of LOD and LOQ is often based on the signal-to-noise ratio (S/N), where the LOD is typically defined as an S/N of 3:1 and the LOQ as an S/N of 10:1. For methods utilizing this compound as an internal standard, the LOD and LOQ for the target analyte would be determined in the presence of a fixed concentration of the internal standard. For example, in the analysis of certain contaminants in food matrices, LOQs in the low µg/kg range have been achieved shimadzu.com.

Table 2: Illustrative Limits of Detection and Quantification

ParameterSignal-to-Noise RatioTypical Concentration Range
Limit of Detection (LOD) 3:10.01 - 1.0 µg/L
Limit of Quantification (LOQ) 10:10.05 - 5.0 µg/L

Applications in Biochemical and Metabolic Pathway Elucidation

Heptanoic Acid Methyl-d3 Ester as a Stable Isotope Internal Standard in Quantitative Metabolomics and Lipidomics

In the fields of metabolomics and lipidomics, accurate quantification of metabolites is paramount. This compound serves as an excellent internal standard for the analysis of fatty acid methyl esters (FAMEs) and other lipids. nih.gov Stable isotope-labeled standards are considered the gold standard for quantitative mass spectrometry-based analyses as they closely mimic the chemical and physical properties of their endogenous, unlabeled counterparts. isolife.nlnih.gov

The primary advantage of using a deuterated standard like this compound is its ability to correct for variations that can occur during sample preparation and analysis. isolife.nl These variations can arise from extraction inefficiencies, matrix effects in the mass spectrometer, and fluctuations in instrument response. researchgate.net By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, any losses or variations experienced by the analyte of interest will also be reflected in the signal of the internal standard. This allows for accurate normalization and reliable quantification of the target analyte.

A study investigating the suitability of various internal standards for the determination of fatty acids as methyl esters found that trideuterium-labeled methyl esters (d3-FAME) are effective for this purpose when using gas chromatography-mass spectrometry (GC-MS). nih.gov While d3-FAMEs co-elute with their unlabeled counterparts on polar GC columns, they can be distinguished by the mass spectrometer, allowing for precise quantification. nih.gov The use of stable isotope-labeled internal standards is a key component of good practice in MS-based lipidomics, ensuring high data quality and reproducibility.

Table 1: Comparison of Internal Standards for FAME Analysis

Internal Standard TypeAnalytical TechniqueAdvantagesDisadvantages
This compound (d3-FAME) GC-MSCo-elutes with analyte, allowing for precise correction of matrix effects and ionization suppression.Requires mass spectrometry for differentiation from the analyte.
Odd-chain Fatty Acid Methyl Esters (e.g., C11:0, C17:0) GC-FID, GC-MSCan be separated chromatographically from most common fatty acids.May not perfectly mimic the behavior of all analytes during extraction and ionization.
Fatty Acid Ethyl Esters (FAEE) GC-FID, GC-MSElute at different retention times than FAMEs, avoiding co-elution issues.May have different extraction efficiencies and ionization responses compared to FAMEs.

This table provides a comparative overview of different types of internal standards used in the quantitative analysis of fatty acid methyl esters.

Metabolic Flux Analysis (MFA) Studies Utilizing Isotopic Tracers

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.govnih.gov This is achieved by introducing stable isotope-labeled substrates, or tracers, into a cellular system and tracking the incorporation of the isotope into various downstream metabolites. medchemexpress.commdpi.com While direct studies utilizing this compound as a tracer are not extensively documented in the provided search results, its properties make it a suitable candidate for specific MFA applications, particularly in the study of fatty acid metabolism.

Tracing Fatty Acid Biosynthesis, Elongation, and Degradation Pathways in Biological Systems

Deuterium-labeled fatty acids can be used to trace the pathways of fatty acid metabolism, including synthesis, elongation, and degradation (β-oxidation). rsc.org By introducing this compound to a biological system, researchers can monitor the appearance of the deuterium (B1214612) label in other fatty acid species. For example, if the deuterated heptanoic acid is elongated, the label will be detected in longer-chain fatty acids. Conversely, if it undergoes degradation, the labeled acetyl-CoA units can be incorporated into other metabolites, providing insights into the breakdown process. This approach allows for the direct measurement of metabolic interconversion of fatty acids.

Investigation of Carbon Flow Dynamics in Intracellular Networks

Isotopic tracers are essential for understanding the complex dynamics of carbon flow within intracellular metabolic networks. nih.gov By tracing the path of the labeled carbon (or in this case, the deuterium-labeled acyl chain), researchers can determine the relative contributions of different pathways to the synthesis of a particular metabolite. While 13C is more commonly used for tracing carbon backbones, deuterium labeling can provide complementary information, especially in lipid metabolism. The incorporation of the deuterated heptanoyl moiety into complex lipids can reveal the dynamics of lipid synthesis and turnover.

Computational Modeling and Isotopic Simulation in Flux Estimation

The data generated from isotope labeling experiments are complex and require sophisticated computational models to estimate metabolic fluxes. umd.eduresearchgate.net These models consist of a network of biochemical reactions and a set of equations that describe the flow of isotopes through the network. rsc.orgresearchgate.net By comparing the experimentally measured isotopic labeling patterns of metabolites with the patterns predicted by the model for a given set of fluxes, the most likely flux distribution can be determined. nih.gov Software platforms like INCA (Isotopomer Network Compartmental Analysis) are used to perform these complex calculations, which involve fitting the experimental data to the model to minimize the difference between the simulated and measured values. researchgate.net The accuracy of these models relies on precise experimental data, which is where the use of well-defined isotopic tracers like this compound is critical.

Investigation of Enzymatic Esterification and De-esterification Mechanisms

This compound can be a valuable tool for studying the mechanisms of enzymes involved in ester synthesis (esterification) and breakdown (de-esterification).

The formation of esters from a carboxylic acid and an alcohol is an equilibrium reaction that can be catalyzed by acids or enzymes. masterorganicchemistry.comorganic-chemistry.org The Fischer esterification is a classic example of acid-catalyzed esterification. masterorganicchemistry.com In biological systems, enzymes such as lipases and esterases catalyze these reactions under milder conditions. researchgate.netaocs.org A study on the enzymatic esterification of heptanoic acid with n-butanol demonstrated that the reaction rate could be optimized to produce butyl heptanoate (B1214049). researchgate.net By using this compound as a substrate, researchers can use mass spectrometry to easily track the incorporation of the deuterated acyl group into the ester product, allowing for sensitive and specific measurement of enzyme activity.

De-esterification, or the hydrolysis of an ester back to its constituent carboxylic acid and alcohol, is the reverse of esterification. masterorganicchemistry.com This process is also often catalyzed by esterases. The mechanism of these enzymatic reactions can be investigated using kinetic studies with labeled substrates. For instance, by monitoring the release of the deuterated heptanoic acid from its methyl ester, the rate and mechanism of the enzymatic hydrolysis can be determined.

Role in Microbial Metabolism and Fermentation Processes

Esters are significant products of microbial metabolism, particularly in fermentation processes where they contribute to the characteristic flavors and aromas of products like beer and wine. experimentalbrew.comresearchgate.net Heptanoic acid and its esters, such as ethyl heptanoate, are known to be produced by yeast during fermentation and contribute to the fruity notes of these beverages. experimentalbrew.com

The formation of esters in yeast occurs through the condensation of an alcohol with an acyl-CoA, a reaction catalyzed by alcohol acetyltransferases (AATs). experimentalbrew.com The availability of the precursor acyl-CoA and the alcohol are key factors influencing the rate of ester production. researchgate.net While the direct role of this compound in natural fermentation is not expected, its non-labeled counterpart, methyl heptanoate, is used in the flavor and fragrance industry. thegoodscentscompany.comcaymanchem.com

In a research context, introducing this compound to a microbial culture could serve as a probe to study the metabolic fate of medium-chain fatty acids and the activity of ester-synthesizing and -hydrolyzing enzymes in microorganisms. researchgate.net For example, if the methyl ester is hydrolyzed and the resulting deuterated heptanoic acid is then re-esterified with ethanol (B145695) by the yeast, it would result in the formation of deuterated ethyl heptanoate. This would provide direct evidence of these interconnected metabolic pathways. Furthermore, the antimicrobial properties of fatty acid methyl esters have been noted, suggesting a potential role in microbial ecology.

Analysis of Volatile Organic Compound Profiles in Fermented Matrices

The complex aroma and flavor profiles of fermented foods and beverages, such as cheese and wine, are determined by a diverse array of volatile organic compounds (VOCs), including fatty acid esters. researchgate.netmdpi.com Accurate quantification of these compounds is essential for quality control and for understanding the biochemical processes occurring during fermentation. Stable isotope dilution analysis (SIDA) using deuterated internal standards is a gold-standard method for this purpose. This compound serves as an ideal internal standard for the quantification of Methyl Heptanoate and other structurally similar medium-chain fatty acid esters.

The principle of this application relies on adding a known amount of this compound to a sample before extraction and analysis, typically by gas chromatography-mass spectrometry (GC-MS). nih.gov Because the deuterated standard is chemically identical to the target analyte (e.g., Methyl Heptanoate), it experiences the same variations in extraction efficiency, derivatization yield, and ionization response in the mass spectrometer. However, it is distinguishable by its higher mass-to-charge ratio (m/z) due to the presence of deuterium atoms. By comparing the peak area of the analyte to the peak area of the internal standard, a highly accurate and precise concentration can be calculated, correcting for sample matrix effects and procedural inconsistencies. nih.gov

Detailed Research Findings:

The following table simulates data from a hypothetical analysis of a fermented beverage, demonstrating how this compound would be used to quantify related volatile esters. The response factor is calculated from a calibration curve and is used to determine the concentration of the native analyte relative to the known concentration of the internal standard.

AnalyteRetention Time (min)Quantifier Ion (m/z)Internal StandardIS Quantifier Ion (m/z)Concentration (µg/L)
Ethyl Hexanoate12.4588This compound147155.4
Methyl Heptanoate12.9874This compound14745.2
Ethyl Heptanoate13.82102This compound14789.7
Methyl Octanoate15.1174This compound147210.6

Identification of Microbial Consortia and Specific Strains Involved in Fatty Acid Ester Biotransformations

Stable isotope labeling is a powerful tool for tracing the metabolic fate of molecules in biological systems. lipidmaps.org By introducing a labeled precursor, such as deuterated heptanoic acid, into a microbial culture, researchers can follow the incorporation of the deuterium label into various metabolic products. This technique, known as stable isotope probing (SIP), helps to identify which microorganisms in a mixed consortium are responsible for specific biotransformations and to elucidate the biochemical pathways involved. researchgate.net

In the context of fatty acid ester biotransformations, Heptanoic Acid-d3 could be added to a fermentation medium. Microbial consortia or specific strains capable of utilizing heptanoic acid would incorporate it into their metabolic pathways. This could involve direct esterification with an alcohol (e.g., ethanol) to form a deuterated ethyl heptanoate, or it could involve more complex transformations like hydroxylation or saturation before esterification. researchgate.net Subsequent analysis of the VOCs by GC-MS would reveal new deuterated compounds, confirming the biotransformation and identifying the products.

Detailed Research Findings:

Studies on lactic acid bacteria (LAB), which are central to many food fermentations, have revealed their extensive capabilities in transforming fatty acids. nih.gov For instance, various strains of Lactobacillus are known to catalyze the hydration of unsaturated fatty acids to produce valuable hydroxy fatty acids. mdpi.com For example, Lactobacillus rhamnosus and Lactobacillus plantarum can efficiently hydrate (B1144303) oleic, linoleic, and linolenic acids. researchgate.net

By applying a similar approach with a deuterated substrate, the specific metabolic activities of these strains could be unequivocally traced. If Heptanoic Acid-d3 were supplied as a substrate, the resulting deuterated products would confirm its metabolism by the target strain. This is analogous to studies where deuterated acetate (B1210297) is used to trace substrate flux through the tricarboxylic acid (TCA) cycle, demonstrating the viability of using deuterated short-chain fatty acids to map metabolic processes. nih.gov

The table below presents findings from research on the biotransformation of common fatty acids by specific probiotic microorganisms, illustrating the types of reactions that could be traced using a labeled substrate like Heptanoic Acid-d3.

MicroorganismSubstrate Fatty AcidPrimary Biotransformation ProductReaction Type
Lactobacillus rhamnosus ATCC 53103Oleic Acid(R)-10-Hydroxystearic AcidHydration
Lactobacillus plantarum 299VLinoleic Acid(S)-(12Z)-10-Hydroxy-octadecenoic AcidHydration
Lactobacillus acidophilus ATCC SD5212Linoleic Acid(9Z)-13-Hydroxy-octadecenoic AcidHydration
Lactobacillus salivariusOleic Acid10-Ketostearic AcidHydration & Oxidation

Environmental Fate and Biotransformation Research

Biodegradation Pathways of Fatty Acid Methyl Esters in Various Environmental Matrices

Fatty acid methyl esters are recognized as being readily biodegradable in different environmental settings, including soil and aquatic systems, under both aerobic and anaerobic conditions. lyellcollection.orgconcawe.eu The general pathway for the metabolism of FAMEs is a multi-step process that begins with the cleavage of the ester bond. lyellcollection.org

The primary steps in the biodegradation of FAMEs are:

De-esterification: The initial step involves the hydrolysis of the ester bond by microbial esterase enzymes. This reaction breaks down the FAME into a free fatty acid (in this case, heptanoic acid) and methanol (B129727). lyellcollection.org

Fatty Acid Metabolism: The resulting free fatty acid then enters the β-oxidation pathway. This process sequentially shortens the carbon chain of the fatty acid by removing two-carbon units in the form of acetyl-CoA. lyellcollection.org

Methanol Metabolism: The methanol released during de-esterification is a simple alcohol that is readily biodegraded by a wide range of microorganisms in both aerobic and anaerobic environments. lyellcollection.org

Terminal Mineralization: The ultimate end product of this aerobic degradation process is carbon dioxide and water. epa.gov Under anaerobic conditions, methane can be a significant final product. concawe.euconcawe.eu

The rate and extent of biodegradation can be influenced by several factors, including the availability of electron acceptors (like oxygen or nitrate), nutrients, temperature, and the composition of the microbial community. concawe.eu While FAMEs have low aqueous solubility, their degradation can generate more mobile, yet equally biodegradable, components. lyellcollection.orgresearchgate.net

StepProcessReactantsProductsEnvironmental Matrix
1De-esterification (Hydrolysis)Fatty Acid Methyl Ester, WaterFree Fatty Acid, MethanolSoil, Groundwater, Aquatic Sediments
2β-OxidationFree Fatty Acid, Coenzyme AAcetyl-CoA, Shorter Fatty AcidMicrobial Cells
3Methanol MetabolismMethanol, OxygenCarbon Dioxide, WaterSoil, Groundwater
4Terminal Mineralization (Aerobic)Acetyl-CoACarbon Dioxide, WaterMicrobial Cells

Microbial Degradation Mechanisms Utilizing Deuterated Substrates for Mechanistic Insights

The use of isotopically labeled compounds, such as Heptanoic Acid Methyl-d3 Ester, is a cornerstone of modern environmental research, offering precise insights into metabolic pathways that are otherwise difficult to observe. nih.gov Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, acts as a tracer, allowing scientists to follow the path of the methyl group through various microbial degradation processes.

When microorganisms metabolize this compound, the deuterium label is incorporated into their biomass (lipids, proteins, DNA) and metabolic intermediates. nih.govacs.org This incorporation provides direct and unambiguous evidence that the microbes are utilizing the compound as a carbon and energy source.

Advanced analytical techniques are employed to track these deuterated molecules:

Stable Isotope Probing (SIP): This technique involves extracting biomarkers like DNA, RNA, or phospholipid fatty acids (PLFAs) from an environmental sample after incubation with the labeled substrate. The presence of deuterium in these molecules identifies the specific microorganisms responsible for the degradation.

Raman Microspectroscopy: This non-destructive, single-cell imaging technique can detect the incorporation of deuterium into microbial cells. The C-D (carbon-deuterium) bond has a distinct Raman spectral signature that is separate from the C-H bond, allowing for the visualization and quantification of substrate uptake by individual cells within a complex community. nih.govnih.gov

The use of deuterated substrates helps researchers to:

Identify the specific microorganisms actively degrading the compound. nih.gov

Trace the flow of carbon from the substrate into new microbial biomass. nih.gov

Elucidate specific metabolic pathways and identify key intermediates. nih.gov

Quantify the rate of biodegradation in a given environment.

TechniquePrincipleApplication in Deuterated Substrate ResearchKey Insight Provided
Stable Isotope Probing (SIP)Separation of labeled from unlabeled biomolecules (e.g., DNA) based on density differences.Incubating environmental samples with a deuterated substrate and analyzing nucleic acids or PLFAs.Identifies the "who": which specific microbes are consuming the substrate.
Raman MicrospectroscopyDetection of molecular vibrations. The C-D bond has a unique vibrational frequency.Directly observing the C-D Raman band in individual microbial cells over time.Provides spatial and temporal information on substrate uptake at the single-cell level.
Mass Spectrometry (e.g., GC-MS, LC-MS)Separation and detection of molecules based on their mass-to-charge ratio.Tracking the appearance of deuterated metabolites and incorporation into cellular components.Elucidates the "how": confirms metabolic pathways and identifies transformation products.

Isotopic Fractionation during Environmental Degradation Processes

During biodegradation, microorganisms often preferentially react with molecules containing lighter isotopes (e.g., ¹H, ¹²C) over those with heavier isotopes (e.g., ²H, ¹³C). This is because molecules with lighter isotopes have slightly lower bond energies and can react faster. This phenomenon, known as the kinetic isotope effect (KIE), leads to isotopic fractionation—a change in the isotopic ratio of the remaining, undegraded compound. nih.gov

By measuring the isotopic composition (e.g., the δ²H value) of the residual this compound over the course of degradation, scientists can gain valuable information about the reaction mechanism. nih.gov A significant shift in the isotopic ratio indicates that a specific bond (in this case, a C-D bond in the methyl group) is being broken in the rate-limiting step of the degradation reaction.

Compound-Specific Isotope Analysis (CSIA) is the analytical approach used to measure these subtle changes. nih.gov The magnitude of the isotopic fractionation (represented by an enrichment factor, ε) is often characteristic of a particular degradation pathway. For instance, different enzymatic reactions (e.g., hydrolysis vs. oxidation at the methyl group) would likely result in different hydrogen isotope enrichment factors.

This approach can be used to:

Distinguish between different degradation pathways occurring simultaneously in the environment. nih.gov

Differentiate between biotic and abiotic degradation processes.

Assess the extent of biodegradation of a contaminant plume in the field without needing to measure all potential daughter products.

Degradation Progress (%)Remaining Substrate (%)Hypothetical δ²H of Remaining Substrate (‰)Interpretation
01000Initial isotopic composition.
2575+50Enrichment in deuterium indicates preferential degradation of lighter isotopologues.
5050+150Progressive enrichment as degradation continues.
7525+400Significant enrichment points to a strong kinetic isotope effect.
9010+800The remaining substrate is highly enriched in the heavy isotope.

Note: The δ²H values are hypothetical and for illustrative purposes only, demonstrating the principle of isotopic enrichment during degradation.

Mechanistic and Isotope Effect Studies

Kinetic Isotope Effects (KIE) in Chemical Reactions Involving Deuterated Methyl Groups

The study of KIEs in reactions involving deuterated methyl groups, such as in Heptanoic Acid Methyl-d3 Ester, provides valuable information about the transition state of the rate-determining step. The magnitude and direction of the KIE (kH/kD) can indicate whether a C-H bond is broken or formed in this step and can offer clues about the geometry of the transition state. wikipedia.org

In the case of reactions where the methyl group is directly involved, such as nucleophilic substitution or hydrolysis, the observed KIE is typically a secondary isotope effect. This is because the C-H (or C-D) bonds of the methyl group are not directly broken in the reaction. Instead, changes in the vibrational frequencies of these bonds between the ground state and the transition state give rise to the KIE. wikipedia.org

A study on the water solvolysis of a series of methyl-d3 esters, analogous to this compound, observed an inverse kinetic isotope effect (kH/kD < 1). cdnsciencepub.com This phenomenon, where the deuterated compound reacts faster than its protium (B1232500) counterpart, is attributed to the "stiffening" of the C-H out-of-plane bending vibrations in the transition state. cdnsciencepub.com As the reaction proceeds towards the transition state, increased steric crowding or electronic effects can restrict the motion of the hydrogen atoms in the methyl group. This restriction leads to an increase in the vibrational frequencies of the C-H bending modes.

Table 1: Illustrative Kinetic Isotope Effects in the Solvolysis of Methyl-d3 Esters

ReactantSolventTemperature (°C)kH/kDReference
Methyl-d3 TosylateWater250.985 cdnsciencepub.com
Methyl-d3 BromideWater250.992 cdnsciencepub.com
Methyl-d3 IodideWater250.996 cdnsciencepub.com

This table presents data from analogous methyl-d3 esters to illustrate the typical inverse kinetic isotope effects observed in solvolysis reactions. Specific data for this compound was not available in the searched literature.

Influence of Deuteration on Reaction Rates and Stereochemical Outcomes

The deuteration of the methyl group in this compound directly influences reaction rates, as evidenced by the kinetic isotope effects discussed above. The observation of an inverse KIE in analogous systems suggests that for reactions like hydrolysis, the deuterated ester will react slightly faster than the non-deuterated version. cdnsciencepub.com

The influence of this deuteration on the stereochemical outcome of a reaction is a more nuanced topic. While the methyl group itself is not a stereocenter, its isotopic labeling can have subtle stereoelectronic effects. In enzymatic reactions, where the precise positioning of the substrate within the active site is crucial, the presence of a deuterated methyl group could potentially influence the stereochemical course of a reaction if the methyl group is involved in critical steric or electronic interactions.

For non-enzymatic reactions, the effect of the deuterated methyl group on the stereochemical outcome is generally expected to be minimal unless it is in close proximity to a developing stereocenter in the transition state. The slightly different vibrational properties and bond lengths of C-D versus C-H bonds could, in principle, lead to small differences in diastereomeric transition state energies, potentially resulting in a minor change in the stereoselectivity of a reaction. However, without specific experimental data for reactions of this compound, this remains a theoretical consideration.

Computational Chemistry and Molecular Modeling of Isotopic Effects on Reaction Energetics and Transition States

Computational chemistry and molecular modeling are invaluable tools for understanding the origins of kinetic isotope effects and for predicting the structures of transition states. mit.edu By employing quantum mechanical calculations, it is possible to model the vibrational frequencies of the ground state and transition state for both the deuterated and non-deuterated forms of this compound.

These calculations can provide a detailed picture of the changes in molecular geometry and vibrational modes that occur as the reaction progresses. For instance, in the hydrolysis of a methyl ester, computational models can be used to visualize the approach of the nucleophile (e.g., a water molecule or hydroxide (B78521) ion) to the carbonyl carbon and the subsequent formation of a tetrahedral intermediate. masterorganicchemistry.comresearchgate.net

By calculating the vibrational frequencies of all the atoms in the ground state and the transition state, the zero-point energies can be determined. The difference in the change in ZPE between the deuterated and non-deuterated species upon moving from the ground state to the transition state allows for the theoretical prediction of the KIE.

For this compound, computational studies could be used to:

Model the transition state geometry for reactions such as hydrolysis or transesterification.

Calculate the vibrational frequencies of the C-H and C-D bonds in the methyl group in both the ground state and the transition state.

Predict the magnitude and direction of the KIE and compare it with experimental data (if available).

These computational approaches can validate experimental findings and provide a deeper, atomistic-level understanding of the factors that govern the reactivity of this compound. mit.edu

Future Research Directions and Emerging Academic Applications

Integration of Heptanoic Acid Methyl-d3 Ester Research with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics)

The integration of stable isotope tracing with multi-omics platforms represents a powerful strategy for elucidating the complex regulatory networks governing cellular metabolism. By introducing this compound into a biological system, researchers can trace the metabolic fate of the heptanoate (B1214049) moiety through various biochemical pathways. When combined with proteomics and transcriptomics, this approach allows for a holistic view of the cellular response to fatty acid influx.

For instance, proteomics can identify changes in the expression levels of enzymes and transport proteins involved in fatty acid oxidation and lipid synthesis after the administration of the deuterated ester. This can reveal key regulatory proteins that are influenced by the availability of medium-chain fatty acids. Chemoproteomics, a sub-discipline, can even identify direct protein targets of bioactive compounds, and a similar integrated approach could be powerful for deconvoluting the targets of specific fatty acids or their metabolites. researchgate.net

Simultaneously, transcriptomics can measure changes in gene expression, providing insight into the upstream regulatory mechanisms, such as the activation or repression of transcription factors that control lipid metabolism. The combined dataset from lipidomic tracing, proteomics, and transcriptomics can build comprehensive models of metabolic flux and its genetic and proteomic regulation, offering a deeper understanding of diseases characterized by dysregulated lipid metabolism.

Development of Novel Analytical Platforms for High-Throughput Deuterated Lipidomics

The increasing scale of metabolic studies necessitates the development of novel analytical platforms capable of high-throughput analysis. The field of lipidomics is rapidly advancing with the refinement of mass spectrometry (MS) and liquid chromatography (LC) techniques. mdpi.com Current platforms, often comprising triple quadrupole or quadrupole time-of-flight (Q-TOF) mass spectrometers coupled with ultra-high-performance liquid chromatography (UHPLC), are being optimized for the rapid and sensitive detection of hundreds of lipid species. baker.edu.auresearchgate.net

For deuterated compounds like this compound, these platforms are crucial for distinguishing the labeled molecules and their downstream metabolites from their endogenous, non-labeled counterparts. nih.gov Future developments are focused on increasing the speed of analysis, enhancing sensitivity, and automating data processing. nih.govnih.gov Innovations such as vacuum jacketed columns in UHPLC systems promise to increase peak resolution and intensity, leading to more accurate identification and quantification of lipids. researchgate.net The goal is to create robust, automated platforms that can process thousands of samples, which is essential for large-scale clinical studies or systems biology experiments where tracing the metabolic fate of labeled compounds is a key objective. baker.edu.aunih.gov

Potential for this compound in Synthetic Biology and Industrial Biotechnology Applications

In synthetic biology, engineered microorganisms are often designed to produce valuable chemicals, including biofuels and specialty chemicals. Fatty acid methyl esters are key molecules in the production of biodiesel. This compound can serve as a powerful analytical tool in this context. By introducing it into a fermentation process, researchers can trace its incorporation and conversion within engineered metabolic pathways.

This stable isotope tracer can be used to:

Quantify metabolic flux: Determine the efficiency of specific enzymatic steps in a synthetic pathway.

Elucidate competing pathways: Understand how the introduced fatty acid is diverted into other metabolic routes.

This information is invaluable for optimizing microbial strains and bioprocess conditions to enhance the production of medium-chain fatty acid-derived products. While the non-deuterated form, Methyl heptanoate, is used as a flavoring agent, the deuterated version's utility lies in tracing the biochemical processes for producing such compounds biotechnologically. targetmol.comnih.gov

Challenges and Opportunities in Advancing Stable Isotope-Labeled Fatty Acid Research

The use of stable isotope-labeled fatty acids, including deuterated forms like this compound, presents both challenges and significant opportunities for advancing metabolic research.

Challenges:

Quantification and Kinetic Modeling: Accurately quantifying isotope data and applying appropriate kinetic models to interpret metabolic flux remains a complex task. nih.govresearchgate.net

Cost and Accessibility: The synthesis of complex labeled compounds can be expensive, and the specialized analytical instrumentation required for their detection is not universally available, creating barriers to wider use. royalsocietypublishing.org

Methodological Complexity: Compound-specific isotope analysis is a methodologically sensitive and time-consuming process that requires highly trained personnel. royalsocietypublishing.org

Data Interpretation: The biological variability between subjects and the challenge of relating data from blood lipids to metabolism in specific tissues are ongoing issues. nih.govresearchgate.net

Opportunities:

Enhanced Tracer Studies: Advances in analytical instrumentation, such as high-performance mass spectrometers, continue to improve the sensitivity and precision of tracer studies. nih.govnih.gov

Finer Resolution of Metabolic Pathways: Compound-specific isotope analysis allows researchers to trace the movement of specific fatty acids with a high degree of resolution, helping to untangle complex food webs and metabolic networks. royalsocietypublishing.orgwwu.edu

Safety in Human Studies: Stable isotopes are non-radioactive, making them safe for use in human subjects, including infants and pregnant women, which has substantially increased their application in clinical nutrition and metabolic research over the last decade. nih.govresearchgate.netnih.gov

Answering Key Metabolic Questions: These tracers have been instrumental in answering fundamental questions about fatty acid metabolism, such as the conversion rates between different types of fatty acids and the metabolic equivalence of fatty acids in different positions on a triglyceride molecule. jst.go.jp

Resolving the existing challenges while leveraging new technological advances will continue to expand the application of stable isotope-labeled fatty acids in providing unique insights into human lipid metabolism. nih.govnih.govscilit.com

Q & A

Q. Which analytical techniques are most effective for quantifying this compound in complex biological matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) is widely used due to its high sensitivity and specificity. For example, this compound can be distinguished from non-deuterated analogs by monitoring mass fragments at m/z increments corresponding to deuterium substitution. HiSorb-TD-GC-MS (thermal desorption) is effective for volatile esters in food matrices, achieving detection limits as low as 0.02 µg/kg . For non-volatile or thermally labile derivatives, liquid chromatography-tandem MS (LC-MS/MS) with electrospray ionization (ESI) is preferred, particularly in lipidomic studies .

Advanced Research Questions

Q. How do deuterium isotopes influence the chemical stability and reactivity of this compound under varying pH conditions?

  • Methodological Answer : Kinetic isotope effects (KIEs) must be evaluated using pH-controlled stability studies. For instance, under acidic conditions (pH < 4), the ester bond in deuterated compounds may exhibit slower hydrolysis rates compared to non-deuterated analogs due to reduced proton mobility. Stability assays using buffers (e.g., phosphate, acetate) at 25–37°C, coupled with periodic GC-MS analysis, reveal deuterium’s protective role against hydrolysis. Thermodynamic data from hydrogenation studies (e.g., ΔrH° = -122.6 kJ/mol for analogous esters) further inform reaction energetics . Storage at -20°C in anhydrous solvents (e.g., chloroform) minimizes deuterium loss .

Q. What experimental strategies resolve contradictions in isotopic labeling efficiency when using this compound in metabolic flux analysis?

  • Methodological Answer : Discrepancies often arise from incomplete isotopic incorporation or metabolic cross-talk. To address this:
  • Isotopic Purity Validation : Use high-resolution MS (HRMS) to confirm labeling efficiency and rule out natural abundance contributions.
  • Tracer Design : Combine this compound with complementary ¹³C-labeled substrates to track carbon and deuterium fluxes simultaneously.
  • Compartmental Modeling : Apply computational tools (e.g., INCA, Isotopomer Network Compartmental Analysis) to distinguish between cytosolic and mitochondrial metabolic pathways, as deuterium labeling patterns may vary across organelles .

Q. How can this compound be utilized in probing enzyme-substrate interactions in fatty acid metabolism?

  • Methodological Answer : Deuterated esters serve as mechanistic probes for enzymes like lipases or esterases. For example:
  • Kinetic Isotope Effect (KIE) Studies : Compare reaction rates (kₐᵦₛ/k_D) between deuterated and non-deuterated substrates to identify rate-limiting steps.
  • Isotope Tracing : Incubate enzymes (e.g., recombinant fatty acid O-methyltransferases) with this compound and analyze products via LC-MS to map methylation sites and catalytic mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.